molecular formula C23H26FN3O4 B2804182 3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1797355-59-9

3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2804182
CAS RN: 1797355-59-9
M. Wt: 427.476
InChI Key: GTEWLSVKZBCPHB-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
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Scientific Research Applications

Overview of Pyrazole and Its Derivatives

Pyrazole derivatives, including the specified compound, have been extensively researched for their wide range of biological activities. Pyrazoles are recognized for their role as pharmacophores, significant in medicinal chemistry due to their varied bioactive properties. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. Their success as COX-2 inhibitors underscores their potential in drug development and therapeutic applications. The synthesis of pyrazole derivatives involves condensation followed by cyclization, providing valuable strategies for creating more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pyrazoline as a Building Block in Heterocycles Synthesis

The chemistry of pyrazoline derivatives emphasizes their value as building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds play crucial roles in the development of new materials and pharmaceuticals, demonstrating the versatility and significance of pyrazoline derivatives in organic synthesis. The unique reactivity of these derivatives offers mild reaction conditions for generating various heterocyclic compounds and dyes, highlighting the innovative transformations and potential future applications in chemistry (Gomaa & Ali, 2020).

Hybrid Catalysts in Synthesis of Pyrazoline Derivatives

The use of hybrid catalysts for synthesizing pyrazoline derivatives showcases the advancement in catalytic methods, enhancing the efficiency and selectivity of chemical reactions. These catalysts facilitate the development of pyrazoline-based scaffolds, crucial for medicinal and pharmaceutical industries due to their broad applicability and bioavailability. The review focuses on the application of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underpinning the importance of innovative catalytic approaches in synthesizing complex molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c1-23(31-5,17-8-6-7-9-18(17)24)14-25-22(28)20-13-19(26-27(20)2)16-12-15(29-3)10-11-21(16)30-4/h6-13H,14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEWLSVKZBCPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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